(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride
CAS No.: 1798786-48-7
Cat. No.: VC11644788
Molecular Formula: C18H25ClN2O2
Molecular Weight: 336.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798786-48-7 |
|---|---|
| Molecular Formula | C18H25ClN2O2 |
| Molecular Weight | 336.9 g/mol |
| IUPAC Name | (2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;chloride |
| Standard InChI | InChI=1S/C18H24N2O2.ClH/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;/h6-7,9-12,16H,8H2,1-5H3;1H/t16-;/m0./s1 |
| Standard InChI Key | TULITKASNZDSFD-NTISSMGPSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)C(=O)O)C.[Cl-] |
| SMILES | CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-] |
Introduction
Chemical Identification and Structural Analysis
Molecular and Stereochemical Features
The compound is characterized by an imidazolium core substituted with a mesityl group (2,4,6-trimethylphenyl) at the 3-position and an (S)-configured 1-carboxy-3-methylbutyl side chain at the 1-position . Its IUPAC name, (2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid; chloride, reflects its stereochemistry and functional groups. The (S)-enantiomer is specified in the synthesis, which is critical for its biological activity and interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 336.9 g/mol | |
| CAS Number | 1798786-48-7 | |
| IUPAC Name | (2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid; chloride | |
| SMILES | CC1=CC(=C(C(=C1)C)N2C=CN+C@@HC(=O)O)C.[Cl-] |
Spectroscopic and Computational Characterization
Infrared (IR) spectroscopy of analogous imidazolium salts reveals characteristic absorption bands for carboxylate () and imidazolium rings () . Density Functional Theory (DFT) calculations predict strong hydrogen bonding between the chloride anion and the carboxylic acid group, stabilizing the crystal lattice .
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves three key steps:
-
Formation of the imidazolium ring: A nucleophilic substitution reaction between 2,4,6-trimethylaniline and a halogenated precursor under basic conditions.
-
Attachment of the carboxy-3-methylbutyl side chain: A stereospecific alkylation using (S)-4-methylpentanoic acid derivatives to ensure enantiomeric purity .
-
Chloride counterion incorporation: Ion exchange or direct quaternization with hydrochloric acid.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) | |
| Temperature | 0–5°C (step 1); 25°C (step 2) | |
| Reaction Time | 12–24 hours | |
| Yield | 65–78% |
Purification and Quality Control
The crude product is purified via recrystallization from ethanol/water mixtures, achieving ≥98% purity (HPLC) . Chiral chromatography confirms enantiomeric excess (>99% ee) .
Physical and Chemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hexane or diethyl ether. Aqueous solubility is pH-dependent due to the carboxylic acid group () . Solid-state stability exceeds 24 months at −20°C under inert atmospheres .
Crystal Packing and Hydrogen Bonding
X-ray crystallography of related imidazolium chlorides shows infinite one-dimensional chains via O–H···Cl and C–H···Cl interactions . The carboxylate group participates in homoconjugated O–H···O hydrogen bonds (), enhancing lattice stability .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing chiral active pharmaceutical ingredients (APIs), particularly anticoagulants and protease inhibitors . Its mesityl group improves metabolic stability by sterically shielding the imidazolium core.
Ionic Liquids and Catalysis
Imidazolium chlorides are widely used as ionic liquids for green chemistry applications. The carboxy-3-methylbutyl side chain enhances solubility in biphasic systems, facilitating catalytic reactions in organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume